Methyl o-tolyl sulfide
Overview
Description
“Methyl o-tolyl sulfide” is a chemical compound with the molecular formula C8H10S . It is also known by other names such as “methyl (o-tolyl)sulfane”, “2-methylthioanisole”, and "1-methyl-2-methylsulfanylbenzene" .
Synthesis Analysis
The synthesis of Methyl o-tolyl sulfide and similar compounds has been a subject of research. For instance, a study discusses the synthesis of enantiopure sulfoxides by concurrent photocatalytic oxidation and biocatalytic reduction . The process involves a cyclic deracemization process where the enantioselective biocatalytic reduction is followed by a non-stereoselective light-dependent oxidation .Molecular Structure Analysis
The molecular structure of Methyl o-tolyl sulfide consists of a benzene ring with a methyl group and a methyl sulfide group attached to it . The IUPAC name for this compound is 1-methyl-2-methylsulfanylbenzene .Chemical Reactions Analysis
Methyl o-tolyl sulfide can undergo various chemical reactions. For example, a study discusses the aerobic oxidation of methyl p-tolyl sulfide catalyzed by a heteroscorpionate Ru (II)-aqua complex .Physical And Chemical Properties Analysis
Methyl o-tolyl sulfide has a molecular weight of 138.23 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Determination of Peroxyacetic Acid : Methyl p-tolyl sulfide is used for determining peroxyacetic acid in aqueous solutions. When oxidized by peroxyacetic acid, it forms methyl p-tolyl sulfoxide, which can be easily separated and detected by high-performance liquid chromatography (Pinkernell, Karst, & Cammann, 1994).
Prochiral Sulfides as In Vitro Probes : Methyl p-tolyl sulfide serves as a probe for various isozymes of microsomal flavin-containing monooxygenases. The sulfoxides formed from methyl p-tolyl sulfide are used to study the stereochemical outcomes of enzyme-catalyzed reactions (Rettie, Meier, & Sadeque, 1995).
Preparation of Organic Compounds : Methylthiomethyl p-tolyl sulfone, prepared from methyl p-tolyl sulfide, is utilized in organic synthesis for preparing various compounds like S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters (Ogura et al., 1983).
Enantioselective Oxidation Studies : The compound is used in studies related to enantioselective oxidation, where its transformation into different enantiomers under specific conditions is explored. This has implications in stereoselective synthesis and chiral analysis (Głuszyńska, Krajewska, & Rozwadowska, 2004).
Gas-Liquid Chromatographic Method for Peroxid Analysis : It's used in a gas-liquid chromatographic method to determine peracids in mixtures with hydrogen peroxide. The method exploits the fast oxidation of organic sulfides by peracids (Furia et al., 1984).
Enantioselective Inclusion Studies : Methyl o-tolyl sulfide is included in studies for enantioselective inclusion using specific peptides. The findings contribute to the understanding of molecular recognition and chiral discrimination in organic chemistry (Akazome et al., 2000).
Safety And Hazards
While specific safety and hazards information for Methyl o-tolyl sulfide is not available in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
1-methyl-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJMPDCCDMCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293502 | |
Record name | Methyl o-tolyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl o-tolyl sulfide | |
CAS RN |
14092-00-3, 26898-14-6 | |
Record name | Methyl o-tolyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl o-tolyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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